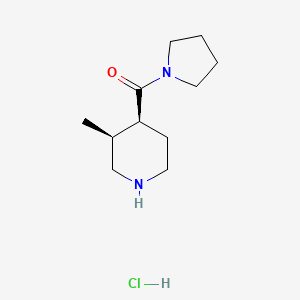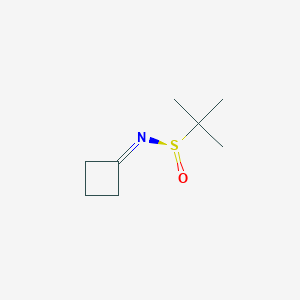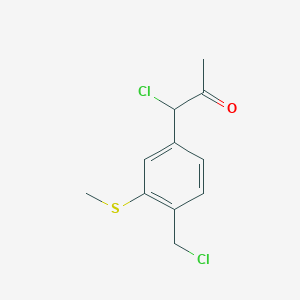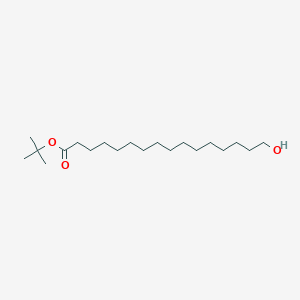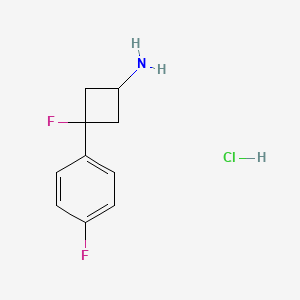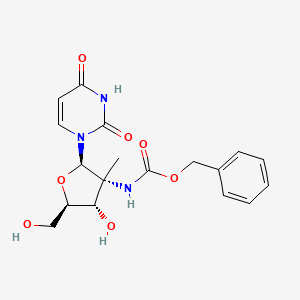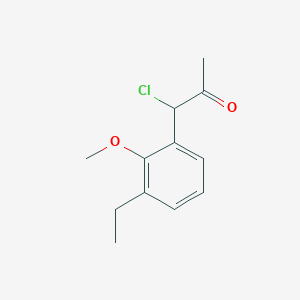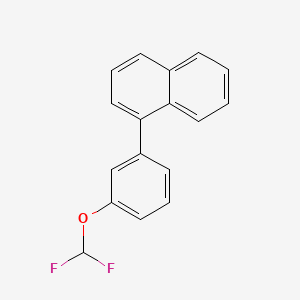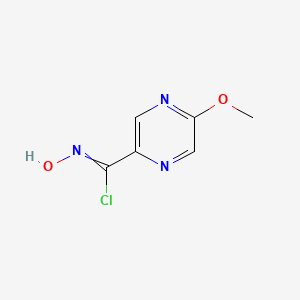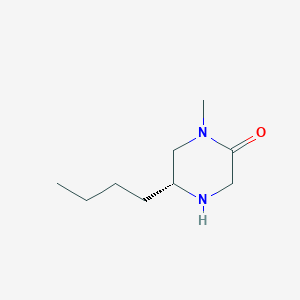
(R)-5-butyl-1-Methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-butyl-1-Methylpiperazin-2-one is a chiral piperazine derivative with a butyl group at the 5-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-butyl-1-Methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and butyl bromide.
Alkylation: The piperazine is alkylated with butyl bromide under basic conditions to introduce the butyl group at the 5-position.
Methylation: The resulting intermediate is then methylated at the 1-position using a methylating agent such as methyl iodide.
Cyclization: The final step involves cyclization to form the piperazin-2-one ring.
Industrial Production Methods
Industrial production of ®-5-butyl-1-Methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.
Applications De Recherche Scientifique
®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-butyl-1-ethylpiperazin-2-one: Similar structure with an ethyl group instead of a methyl group.
®-5-butyl-1-propylpiperazin-2-one: Similar structure with a propyl group instead of a methyl group.
®-5-butyl-1-isopropylpiperazin-2-one: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
®-5-butyl-1-Methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 1-position can result in distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(5R)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
YORVOKCEUQTEAO-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@@H]1CN(C(=O)CN1)C |
SMILES canonique |
CCCCC1CN(C(=O)CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
